Product packaging for Fluphenazine-N-2-chloroethane(Cat. No.:)

Fluphenazine-N-2-chloroethane

カタログ番号: B1256617
分子量: 528.9 g/mol
InChIキー: OAWAULFIPAZCMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Contextualization of Fluphenazine (B1673473) as a Parent Compound in Neuropharmacology Research

Fluphenazine is a member of the phenothiazine (B1677639) class of drugs and has a long history of use in the treatment of psychotic disorders such as schizophrenia. nih.govdrugbank.comwikipedia.org Its therapeutic effects are primarily attributed to its action as a potent antagonist of dopamine (B1211576) receptors, particularly the D2 subtype. drugbank.comwikipedia.org As a high-potency typical antipsychotic, fluphenazine has been a cornerstone of neuropharmacological research, providing a basis for understanding the role of dopamine signaling in both normal brain function and in the pathophysiology of mental illness. nih.govdrugbank.comwikipedia.org The extensive study of fluphenazine has laid the groundwork for the development of more targeted therapies and has served as a benchmark for comparing the efficacy and side-effect profiles of newer antipsychotic medications. wikipedia.org

Rationale for Derivatization: Introduction of Electrophilic Moieties for Irreversible Interactions

To move beyond the reversible binding characteristics of fluphenazine and create a tool for more permanent target engagement, researchers developed Fluphenazine-N-2-chloroethane. glpbio.comcaymanchem.com This was achieved by introducing a reactive chloroethylamine group, also known as a nitrogen mustard moiety, to the fluphenazine structure. glpbio.comcaymanchem.comamericanchemicalsuppliers.com This electrophilic addition transforms the compound into an alkylating agent. glpbio.comcaymanchem.com The rationale behind this derivatization is to enable the formation of a covalent bond with nucleophilic residues on its target proteins. glpbio.comcaymanchem.com This irreversible binding is highly advantageous in research settings as it allows for the permanent inactivation of a target, facilitating the study of its function without the complication of the drug dissociating over time. glpbio.comcaymanchem.com This approach is a classic strategy in chemical biology to create highly specific and potent molecular probes. orientjchem.org

Synonyms and Alternative Terminologies of this compound

Reflecting its chemical nature and research applications, this compound is known by several alternative names in scientific literature and chemical catalogs. These synonyms are often used interchangeably and include:

Fluphenazine-N-mustard : This name highlights the presence of the reactive nitrogen mustard group. glpbio.comcaymanchem.comamericanchemicalsuppliers.comcaymanchem.com

FNM : A common abbreviation for Fluphenazine-N-mustard. glpbio.comcaymanchem.comamericanchemicalsuppliers.comcaymanchem.com

FPCE : Another abbreviated form. glpbio.comcaymanchem.comamericanchemicalsuppliers.comcaymanchem.com

SKF-7171A : An identifier from its development and early research. glpbio.comcaymanchem.comcaymanchem.comamericanchemicalsuppliers.com

These terminologies all refer to the same molecule, 10-[3-[4-(2-chloroethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine. caymanchem.comamericanchemicalsuppliers.com

Significance of this compound as a Research Probe and Tool for Target Elucidation

The primary significance of this compound lies in its utility as a highly selective, irreversible antagonist for specific protein targets. glpbio.comcaymanchem.comamericanchemicalsuppliers.com Its ability to form a permanent covalent bond has made it an exceptional tool for several key research applications:

Target Identification and Validation: By irreversibly blocking a specific receptor, researchers can confidently attribute observed physiological or cellular effects to the inactivation of that target. For instance, its use has been instrumental in confirming the role of D2 dopamine receptors in mediating certain behaviors. glpbio.comcaymanchem.com

Receptor Occupancy Studies: FNM has been used to determine the proportion of receptors that need to be blocked to elicit a specific biological response. Studies in mice have shown that it can inactivate approximately 90% of D2 receptors within hours. glpbio.comcaymanchem.com

Probing Allosteric Binding Sites: The covalent nature of FNM's interaction can help in mapping the binding pocket of a receptor and identifying allosteric sites that may not be apparent with reversible ligands.

Studying Receptor Trafficking and Downregulation: By permanently labeling a population of receptors, their lifecycle, including internalization and degradation, can be more easily tracked.

Investigating Off-Target Effects: While relatively selective for D2 receptors, at higher concentrations, FNM also irreversibly inhibits calmodulin, a ubiquitous calcium-binding protein. glpbio.comcaymanchem.com This has allowed researchers to explore the roles of calmodulin in various cellular processes, including apoptosis. glpbio.comnih.gov

In essence, this compound serves as a powerful molecular tool that allows for the precise and permanent manipulation of its protein targets, providing invaluable insights into their biological functions.

Detailed Research Findings

The utility of this compound as a research probe is underscored by specific in vitro and in vivo findings. Its irreversible antagonism of D2 dopamine receptors has an IC50 of 100 nM in vitro. glpbio.comcaymanchem.com In living organisms, it has been shown to inactivate a significant portion of D2 receptors, leading to observable physiological effects such as catalepsy in mice. glpbio.comcaymanchem.com

Beyond its primary target, the compound's interaction with calmodulin, albeit at higher concentrations (IC50 = 10 µM), has opened up avenues of research in other fields, such as cancer biology. glpbio.comcaymanchem.com For example, its ability to sensitize cancer cells to TRAIL-induced apoptosis highlights its potential as a lead compound for developing novel anticancer therapies. glpbio.comnih.gov

Target ProteinIn Vitro Potency (IC50)Key Research Finding
Dopamine D2 Receptor100 nMIrreversibly antagonizes the receptor, leading to catalepsy in mice. glpbio.comcaymanchem.com
Calmodulin10 µMIrreversibly inhibits calmodulin, sensitizing cancer cells to apoptosis. glpbio.comcaymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27Cl3F3N3S B1256617 Fluphenazine-N-2-chloroethane

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C22H27Cl3F3N3S

分子量

528.9 g/mol

IUPAC名

10-[3-[4-(2-chloroethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride

InChI

InChI=1S/C22H25ClF3N3S.2ClH/c23-8-11-28-14-12-27(13-15-28)9-3-10-29-18-4-1-2-5-20(18)30-21-7-6-17(16-19(21)29)22(24,25)26;;/h1-2,4-7,16H,3,8-15H2;2*1H

InChIキー

OAWAULFIPAZCMH-UHFFFAOYSA-N

正規SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCCl.Cl.Cl

同義語

fluphenazine-N-2-chloroethane
fluphenazine-N-mustard
N-chloroethyl-fluphenazine
SK and F 7172-A2
SKF 7171A
SKF 7172-A2
SKF-7171A
SKF7171A
SKF7172-A2

製品の起源

United States

Chemical Synthesis, Characterization, and Reactivity of Fluphenazine N 2 Chloroethane

Synthetic Pathways and Methodologies for N-Alkylation

The synthesis of Fluphenazine-N-2-chloroethane involves the N-alkylation of the piperazine (B1678402) ring of fluphenazine (B1673473). mdpi.com This process introduces the reactive chloroethyl moiety, which is central to its irreversible binding characteristics. glpbio.com

Precursor Functionalization Strategies

The synthesis of this compound begins with the parent molecule, fluphenazine, which features a piperazine ring attached to a propyl chain at the N-10 position of the phenothiazine (B1677639) core. nih.gov The key functionalization step is the alkylation of the terminal nitrogen of the piperazine ring.

A common strategy involves the reaction of fluphenazine with an alkylating agent containing a 2-chloroethyl group. One such reagent is 1-bromo-2-chloroethane. mpdkrc.edu.in In this reaction, the nucleophilic nitrogen of the piperazine ring attacks the electrophilic carbon of the bromoethane, displacing the bromide and forming the N-2-chloroethyl derivative. The choice of a bromo-chloro-alkane is strategic, as the bromine atom is a better leaving group than chlorine, facilitating a more selective reaction. researchgate.net

An alternative approach involves starting with 2-(trifluoromethyl)phenothiazine (B42385) and reacting it with a pre-functionalized piperazine derivative. For instance, 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine can be synthesized and then condensed with the phenothiazine core. google.com Subsequent modification of the hydroxyethyl (B10761427) group to a chloroethyl group would yield the final product.

Regioselective Synthesis Approaches

Achieving regioselectivity is crucial in the synthesis of this compound to ensure the chloroethyl group is attached to the desired nitrogen atom of the piperazine ring. The two nitrogen atoms in the piperazine moiety of fluphenazine have different chemical environments, which can be exploited to direct the alkylation.

The use of protecting groups can be a viable strategy. For example, one of the piperazine nitrogens could be temporarily blocked, directing the alkylation to the other nitrogen. Subsequent deprotection would yield the desired product. However, more direct methods are often preferred for efficiency.

In the case of fluphenazine, the terminal nitrogen of the piperazine ring is generally more nucleophilic and sterically accessible than the nitrogen atom closer to the phenothiazine core. This inherent difference in reactivity often leads to the desired regioselectivity under controlled reaction conditions. The use of specific solvents and bases can further enhance this selectivity. For instance, using a non-polar aprotic solvent can favor the alkylation of the more exposed nitrogen.

A study on the N-2 alkylation of NH-1,2,3-triazoles demonstrated that the presence of a bromine atom can direct the alkylation to a specific nitrogen. organic-chemistry.org While a different heterocyclic system, this principle of using a removable directing group could potentially be applied to piperazine systems to ensure high regioselectivity.

Purity Control and Quality Assurance in Research Synthesis

Ensuring the purity of this compound is critical for its use in research, as impurities could lead to ambiguous or incorrect experimental results. Standard purification and characterization techniques are employed to achieve high purity.

High-performance liquid chromatography (HPLC) is a key analytical method for assessing the purity of the synthesized compound and for monitoring the progress of the reaction. ljmu.ac.ukiosrphr.org A well-developed HPLC method can separate the desired product from starting materials, by-products, and degradation products. nih.gov For instance, a reversed-phase HPLC method can be established and validated for the quantitative determination of the compound. nih.gov

Spectroscopic techniques are used to confirm the structure of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, confirming the attachment of the chloroethyl group to the piperazine ring. iosrphr.org Mass spectrometry is used to determine the molecular weight of the compound, further verifying its identity. nih.gov

Stress testing under various conditions (e.g., acidic, basic, oxidative, photolytic) can be performed to identify potential degradation products and to establish the stability of the compound. nih.gov This information is crucial for proper storage and handling. For research-grade materials, a purity of at least 95% is often required. caymanchem.comljmu.ac.uk

Table 1: Analytical Techniques for Quality Control

Technique Purpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.

Chemical Reactivity Profile in Biological Systems

The introduction of the 2-chloroethyl group imparts a unique chemical reactivity to this compound, making it a powerful tool for studying biological systems.

Electrophilic Properties and Alkylating Potential

The 2-chloroethyl group is an electrophilic moiety. vulcanchem.com The electron-withdrawing chlorine atom creates a partial positive charge on the adjacent carbon atom, making it susceptible to attack by nucleophiles. This electrophilic character is the basis for the compound's alkylating potential. nih.gov

The reactivity of the chloroethyl group can be enhanced in situ through the formation of a highly reactive aziridinium (B1262131) ion. The lone pair of electrons on the adjacent nitrogen atom can displace the chloride ion in an intramolecular cyclization, forming a strained three-membered ring. This aziridinium ion is a potent electrophile and readily reacts with available nucleophiles.

This alkylating ability is a key feature of nitrogen mustards, a class of compounds known for their capacity to form covalent bonds with biomolecules. plos.org

Mechanism of Covalent Adduct Formation with Nucleophilic Biomolecules

This compound can form covalent adducts with various nucleophilic biomolecules, such as proteins and nucleic acids. nih.govnih.gov The mechanism of this covalent modification typically involves a nucleophilic substitution reaction.

Nucleophilic residues in proteins, such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group), can act as nucleophiles. nih.gov The nucleophile attacks the electrophilic carbon of the chloroethyl group (or the aziridinium ion), leading to the formation of a stable covalent bond and the release of a chloride ion.

Studies with similar "mustard" compounds, such as quinacrine (B1676205) mustard, have shown that they can irreversibly inactivate enzymes by covalently modifying amino acid residues in the active site. nih.gov In the case of this compound, it has been shown to irreversibly antagonize the D2 dopamine (B1211576) receptor and calmodulin. glpbio.comcaymanchem.com This irreversible inhibition is a direct consequence of the formation of a covalent adduct between the compound and the protein. glpbio.com

The formation of these covalent adducts can have significant biological consequences, leading to the inactivation of enzymes, the disruption of protein-protein interactions, and even DNA damage. nih.gov The specificity of the covalent modification can be influenced by the non-covalent interactions of the fluphenazine scaffold with the target protein, which can orient the reactive chloroethyl group in proximity to specific nucleophilic residues.

Table 2: Chemical Compounds Mentioned

Compound Name
Fluphenazine
This compound
Fluphenazine-N-mustard
1-bromo-2-chloroethane
2-(trifluoromethyl)phenothiazine
1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine
Quinacrine mustard
Cysteine
Histidine
Lysine
D2 dopamine receptor

Stability and Degradation Pathways in Physiological Buffers (for research handling)

The stability of this compound is a critical consideration for its handling and use in research settings, particularly in aqueous and physiological buffers. While the compound is stable as a solid, its reactivity increases significantly in solution. caymanchem.com

Key Instability Factors:

Aqueous Instability : The defining feature of this compound is its N-mustard (2-chloroethylamine) moiety. In aqueous solutions, especially at physiological pH (around 7.4) and temperature, this group is known to be unstable. researchgate.net It undergoes a rapid intramolecular cyclization reaction where the nitrogen atom attacks the adjacent carbon bearing the chlorine atom. This process displaces the chloride ion and forms a highly strained and electrophilic three-membered aziridinium ion. This reactive intermediate is the primary alkylating species, readily reacting with nucleophiles. Spontaneous hydrolysis of nitrogen mustards has been observed to be pH-dependent. mdpi.compreprints.org Due to this inherent reactivity, it is recommended that aqueous solutions of this compound not be stored for more than a day. caymanchem.com

Oxidative Degradation : The phenothiazine ring system is susceptible to oxidation. The sulfur atom in the central thiazine (B8601807) ring is electron-rich and can be oxidized, typically by agents like hydrogen peroxide or even atmospheric oxygen, to form the corresponding sulfoxide (B87167). rsc.orgresearchgate.net Further oxidation can lead to the formation of a sulfone. cdnsciencepub.com This oxidation is a common degradation pathway for phenothiazine-based drugs and can be catalyzed by factors such as light and heat. researchgate.net Studies on the parent compound, fluphenazine, have shown significant degradation under oxidative stress.

Photodegradation : Phenothiazine derivatives are generally sensitive to light. Exposure to light can promote the formation of radical cations and subsequent degradation products. Therefore, the compound and its solutions should be protected from light to maintain integrity.

The table below summarizes the stability profile and primary degradation pathways for this compound.

ConditionStabilityPrimary Degradation Pathway(s)
Solid State Stable for ≥ 4 years when stored at -20°C. caymanchem.comcaymanchem.comMinimal degradation if protected from light and moisture.
Aqueous/Physiological Buffer Unstable; short-term use recommended. caymanchem.com1. Intramolecular cyclization of the chloroethyl group to form a reactive aziridinium ion. 2. Hydrolysis.
Presence of Oxidizing Agents Highly UnstableOxidation of the thiazine sulfur to sulfoxide and sulfone. cdnsciencepub.comrsc.org
Exposure to Light UnstablePhotodegradation, potentially involving radical formation.

Electrochemical Properties and Redox Behavior of the Thiazine Moiety

The electrochemical behavior of this compound is dominated by its phenothiazine core, which is a redox-active system due to the electron-rich sulfur and nitrogen atoms in the central thiazine ring. nih.gov

The oxidation of the phenothiazine nucleus generally proceeds through sequential one-electron transfer steps. mdpi.com The first step is a reversible one-electron oxidation to form a stable cation radical (PTZ•⁺). cdnsciencepub.comnih.gov This species is often intensely colored and can be detected by spectroscopic methods. In some conditions, a second one-electron oxidation can occur at a higher potential to form a dication (PTZ²⁺), which is typically less stable and may undergo subsequent chemical reactions like dimerization or hydrolysis. mdpi.comoup.com

The specific redox potential at which these events occur is influenced by several factors:

Substituents on the Phenothiazine Ring : The trifluoromethyl (-CF₃) group at the 2-position of fluphenazine is strongly electron-withdrawing. This makes the phenothiazine ring less electron-rich, thus increasing its oxidation potential compared to unsubstituted phenothiazine.

Oxidation State of Sulfur : If the sulfur atom is oxidized to a sulfoxide or sulfone, it becomes more electron-withdrawing, which further increases the potential required for the oxidation of the ring system. cdnsciencepub.com

Solvent and pH : The solvent and pH of the medium can affect the stability of the generated radical cations and influence the redox potentials. cdnsciencepub.com

Cyclic voltammetry is the primary technique used to study these properties. Studies on fluphenazine and related phenothiazine derivatives have demonstrated this characteristic redox behavior. For instance, cyclic voltammograms of fluphenazine show a reversible redox couple, indicating the formation of a stable electroactive species on the electrode surface. The formal potential for fluphenazine has been reported at -0.115 V (vs. Ag/AgCl) in a phosphate (B84403) buffer at pH 7.0. Other studies on phenothiazine derivatives show first oxidation potentials ranging from +0.16 V to +0.36 V (vs. Fc/Fc⁺) depending on the extent of conjugation and substitution. nih.govchemrxiv.org

The table below outlines the key electrochemical characteristics of the phenothiazine moiety relevant to this compound.

Electrochemical PropertyDescriptionInfluencing Factors
Primary Redox Reaction Reversible one-electron oxidation. nih.govSubstituents, solvent, pH.
Product of First Oxidation Phenothiazine radical cation (PTZ•⁺). cdnsciencepub.commdpi.comStable in acidic media and aprotic solvents.
Product of Second Oxidation Phenothiazine dication (PTZ²⁺). oup.comGenerally unstable; can lead to follow-up reactions.
Effect of -CF₃ Group Increases the oxidation potential (makes it harder to oxidize).Electron-withdrawing nature.
Effect of Sulfur Oxidation Increases the oxidation potential significantly.Increased electron-withdrawing character of sulfoxide/sulfone.

Molecular Pharmacological Investigations of Fluphenazine N 2 Chloroethane

Dopamine (B1211576) Receptor Interaction and Irreversible Antagonism

Fluphenazine-N-2-chloroethane is recognized as a relatively selective, irreversible antagonist of D2 dopamine receptors. glpbio.comcaymanchem.com This contrasts with its parent compound, fluphenazine (B1673473), which binds reversibly to these receptors. glpbio.com

D2 Dopamine Receptor Binding Kinetics and Affinity Studies (e.g., IC50 values)

In vitro studies have determined the IC50 value of this compound for D2 receptors to be 100 nM. glpbio.comcaymanchem.com The parent compound, fluphenazine, demonstrates a significantly higher affinity for the D2 receptor, with a Ki (inhibitor constant) of 0.55 nM. glpbio.comtargetmol.com This highlights the impact of the chloroethylamine chain on the molecule's binding affinity.

CompoundTargetParameterValue
This compoundD2 Dopamine ReceptorIC50100 nM glpbio.comcaymanchem.com
FluphenazineD2 Dopamine ReceptorKi0.55 nM glpbio.comtargetmol.com

Irreversible Binding Mechanism and Receptor Inactivation Profile

The presence of the alkylating chlorethylamine group on this compound is responsible for its irreversible binding to proteins. glpbio.comcaymanchem.com This covalent modification leads to the inactivation of the D2 dopamine receptors. Research in animal models has shown that this compound can inactivate approximately 90% of D2 receptors in mice within four hours of administration. glpbio.comcaymanchem.com This persistent inhibition of D2 receptors has been shown to differentially regulate the expression of D1 and D2 dopamine receptor mRNA in the striatum. nih.gov Long-term blockade of D2 receptors with this compound leads to an increase in D2 dopamine receptor mRNA and a decrease in D1 dopamine receptor mRNA. nih.gov

Comparative Analysis of Irreversible vs. Reversible Ligand Interactions

The key distinction between this compound and its parent compound, fluphenazine, lies in the nature of their receptor binding. Fluphenazine acts as a reversible antagonist, meaning it binds to and dissociates from the D2 receptor, allowing for the potential restoration of receptor function. drugbank.compatsnap.com In contrast, this compound forms a stable, covalent bond with the D2 receptor, leading to its irreversible inactivation. glpbio.comcaymanchem.com This makes it a powerful tool for studying the long-term consequences of D2 receptor blockade without the confounding factor of receptor upregulation that can occur with reversible antagonists. nih.gov

Modulation of D2 Dopamine Receptor Functional Pools

Studies utilizing this compound have provided insights into the regulation of D2 dopamine receptor functional pools. Research has indicated that D2 dopamine receptor antisense oligodeoxynucleotides can inhibit the synthesis of a functional pool of these receptors, a finding that is complemented by studies using irreversible antagonists like this compound to understand receptor dynamics. caymanchem.com The persistent inhibition caused by this compound allows for the examination of how the dopaminergic system adapts to a long-term reduction in functional D2 receptors. nih.gov

Calmodulin Interaction and Irreversible Inhibition

In addition to its effects on dopamine receptors, this compound is also a potent and irreversible inhibitor of calmodulin. medchemexpress.commedchemexpress.com Calmodulin is a ubiquitous calcium-binding protein that plays a crucial role in numerous cellular signaling pathways. nih.gov

Calmodulin Binding Characteristics and Inhibition Potency (e.g., IC50 values)

This compound irreversibly inhibits calmodulin with an IC50 value of 10 µM. glpbio.comcaymanchem.com This inhibitory action has been shown to have downstream effects, such as sensitizing cancer cells to TRAIL-induced apoptosis. glpbio.comcaymanchem.com The parent compound, fluphenazine, also inhibits calmodulin, but this inhibition is reversible and occurs at micromolar concentrations. glpbio.com

CompoundTargetParameterValue
This compoundCalmodulinIC5010 µM glpbio.comcaymanchem.com

Mechanistic Insights into Calmodulin-Mediated Signaling Pathway Perturbations

This compound (FPC), a derivative of the antipsychotic drug fluphenazine, exerts significant influence on cellular signaling pathways through its interaction with calmodulin (CaM), a ubiquitous calcium-binding protein. researchgate.net FPC is distinguished by the presence of an alkylating chlorethylamine chain, which facilitates irreversible binding to its protein targets. nih.govcaymanchem.com This irreversible antagonism extends to its interaction with calmodulin. nih.govcaymanchem.com

The inhibitory action of FPC on calmodulin is a key aspect of its molecular pharmacology. It has been demonstrated that FPC irreversibly inhibits calmodulin, and this action can sensitize cancer cells to apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.govcaymanchem.comnih.gov Research has shown that in human lung cancer H1299 cells, FPC enhances TRAIL-induced apoptosis. researchgate.net Mechanistically, in the presence of TRAIL, FPC was found to increase the binding of caspase-8 to the Fas-associated death domain (FADD). researchgate.net Concurrently, it decreased the binding of FADD-like interleukin-1beta-converting enzyme inhibitory proteins (FLIPs), which are known to inhibit apoptosis. researchgate.net

Furthermore, the combination of FPC and TRAIL leads to the inhibition of Akt phosphorylation. researchgate.net The Akt signaling pathway is crucial for cell survival, and its inhibition leads to a decrease in the expression of anti-apoptotic molecules. researchgate.netresearchgate.net These findings were corroborated by experiments using CaM siRNA, which similarly sensitized lung cancer cells to TRAIL-induced apoptosis, suggesting that the blockade of calmodulin by FPC is a critical mechanism in this process. researchgate.net This dual action—activating the death-inducing signaling complex and inhibiting pro-survival pathways—highlights the significant perturbation of CaM-mediated signaling by FPC. researchgate.net Studies have also indicated that FPC's parent compound, fluphenazine, can inhibit calmodulin, which is involved in regulating cell proliferation and programmed cell death. researchgate.net

Differential Effects on Calmodulin Activity and Dopaminergic Responses

This compound exhibits a differential pharmacological profile, acting as an antagonist at both calmodulin and dopamine D2 receptors, but with varying potencies and consequences. nih.govcaymanchem.com The compound is a relatively selective and irreversible antagonist of D2 receptors. nih.govcaymanchem.comnih.gov In vitro studies have determined its IC50 value for D2 receptor antagonism to be 100 nM. nih.govcaymanchem.comnih.gov This potent and irreversible blockade of D2 receptors has been shown to inactivate approximately 90% of these receptors in mice within four hours of administration, leading to the induction of catalepsy. nih.govcaymanchem.comnih.gov

In contrast, the irreversible inhibition of calmodulin by FPC occurs at higher concentrations, with a reported IC50 of 10 µM. nih.govcaymanchem.comnih.govresearchgate.net This indicates a lower potency for calmodulin inhibition compared to its effects on D2 receptors. The parent compound, fluphenazine, is known to bind tightly to the dopamine D2 receptor with a Ki of 0.55 nM and also reversibly inhibits calmodulin at micromolar concentrations. nih.govtargetmol.com The irreversible nature of FPC's interaction with both targets is a key differentiator. nih.gov This differential effect allows for the dissection of cellular processes mediated by calmodulin versus those regulated by dopaminergic pathways. For instance, in studies of growth cone navigation, a 10 µM concentration of FPC was used to specifically inhibit calmodulin. biorxiv.org

The following table summarizes the inhibitory concentrations of this compound on its primary molecular targets.

TargetIC50Nature of InhibitionReference
Dopamine D2 Receptor100 nMIrreversible nih.govcaymanchem.comnih.gov
Calmodulin10 µMIrreversible nih.govcaymanchem.comnih.govresearchgate.net

Exploration of Other Potential Molecular Targets and Off-Target Interactions

Beyond its well-characterized interactions with calmodulin and dopamine D2 receptors, research suggests that this compound may have other molecular targets and off-target effects. Its parent compound, fluphenazine, exhibits a broad pharmacological profile, acting as an antagonist at dopaminergic D1 and D2 receptors, as well as various serotonin (B10506) (5-hydroxytryptamine) receptors, including 5-HT1A, 5-HT2A, and 5-HT2C. drugbank.commdpi.com While the specific affinity of FPC for this range of receptors has not been as extensively detailed, its structural similarity to fluphenazine suggests the potential for a wider range of interactions.

Notably, studies have revealed that FPC possesses the ability to cause single-stranded breaks in DNA, a property that contributes to its antiproliferative and cytotoxic effects against malignant cell lines. nih.gov This genotoxic potential represents a significant off-target interaction that is independent of its receptor-mediated effects.

Furthermore, recent investigations have explored the synergistic potential of FPC in targeting multiple cancer-associated pathways. One study investigated whether FPC could simultaneously target calmodulin and the tumor suppressor protein phosphatase 2A (PP2A). nih.gov Both of these proteins are modulators of the Ras- and MAPK signaling pathways, which are critical in cell viability and cancer cell stemness. nih.gov This line of inquiry suggests that the therapeutic potential of FPC may extend beyond its primary antagonistic activities and involve the modulation of key regulatory enzymes in oncogenic pathways. The ability of FPC to act on multiple targets, including DNA and key signaling proteins, underscores the complexity of its pharmacological profile.

Cellular and in Vitro Research Applications

Cell Line-Based Studies

Fluphenazine-N-2-chloroethane has been identified as a potent and irreversible antagonist of dopamine (B1211576) D2 receptors in vitro. nih.gov Its utility in receptor occupancy and inactivation studies stems from the presence of an alkylating chloroethylamine chain, which facilitates irreversible binding to its targets. nih.gov Research has demonstrated that it is a relatively selective irreversible antagonist of D2 receptors with an IC50 value of 100 nM. nih.gov

In addition to its effects on dopamine receptors, this compound also functions as an irreversible inhibitor of calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes. nih.gov This inhibition occurs at higher concentrations, with a reported IC50 of 10 µM. nih.gov This dual and irreversible antagonism makes this compound a valuable tool in pharmacological studies aimed at understanding the long-term consequences of D2 receptor and calmodulin blockade in cultured cells.

Table 1: In Vitro Inhibitory Concentrations of this compound
TargetEffectIC50 ValueReference
Dopamine D2 ReceptorIrreversible Antagonist100 nM nih.gov
CalmodulinIrreversible Inhibitor10 µM nih.gov

In the context of cancer research, this compound has been shown to modulate key intracellular signaling pathways that govern cell survival and apoptosis. One significant finding is its ability to inhibit the phosphorylation of AKT, a central protein kinase in cell survival pathways, when used in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.govnih.gov This inhibition of AKT phosphorylation contributes to a decrease in the expression of anti-apoptotic markers, thereby helping to overcome resistance to apoptosis in cancer cells. nih.govnih.gov

The cytotoxic effects of fluphenazine (B1673473) and its derivatives, including this compound, have been evaluated across a range of cancer cell lines. These studies consistently demonstrate a reduction in cellular viability and proliferation in a concentration-dependent manner. The potency of these effects, as indicated by the half-maximal inhibitory concentration (IC50), varies among different cell lines.

For instance, in non-small cell lung cancer (NSCLC) cell lines, the IC50 values for fluphenazine ranged from 8.08 µM in PC9/R cells to 58.92 µM in A549 cells. nih.gov In melanoma cell lines, IC50 values were found to be between 9.5 µM and 24.5 µM. nih.gov Furthermore, in the HT-29 human colon cancer cell line, fluphenazine demonstrated a significant reduction in cell viability with an IC50 value of 1.86 µM. nih.gov In the SK-N-SH human neuroblastoma cell line, fluphenazine was shown to reduce cell viability with an IC50 value of 9.6 µM. nih.govnih.gov

Table 2: Cytotoxic Effects of Fluphenazine and Its Derivatives on Various Cancer Cell Lines
Cell LineCancer TypeCompoundIC50 Value (µM)Reference
PC9/RNon-Small Cell Lung CancerFluphenazine8.08 nih.gov
PC9Non-Small Cell Lung CancerFluphenazine10.90 nih.gov
H1975Non-Small Cell Lung CancerFluphenazine12.36 nih.gov
H522Non-Small Cell Lung CancerFluphenazine12.67 nih.gov
A549Non-Small Cell Lung CancerFluphenazine58.92 nih.gov
1205LuMelanomaFluphenazine9.5 nih.gov
UACC903MelanomaFluphenazine10.5 nih.gov
WM164MMelanomaFluphenazine19.1 nih.gov
451LuRMelanomaFluphenazine21.1 nih.gov
C8161MelanomaFluphenazine21.7 nih.gov
451LuMelanomaFluphenazine24.5 nih.gov
HT-29Colon CancerFluphenazine1.86 nih.gov
SK-N-SHNeuroblastomaFluphenazine9.6 nih.govnih.gov

A significant area of in vitro research on this compound has been its ability to induce or sensitize cancer cells to apoptosis, or programmed cell death. In a notable study, this compound was found to increase TRAIL-induced apoptosis in the H1299 human lung cancer cell line. nih.govnih.gov TRAIL is a cytokine that can selectively induce apoptosis in cancer cells, but many tumors are resistant to its effects. nih.gov The ability of this compound to overcome this resistance highlights its potential as a sensitizing agent in cancer therapy research. nih.gov

The mechanism by which this compound sensitizes cancer cells to TRAIL-induced apoptosis involves the modulation of the extrinsic apoptosis pathway. Specifically, it has been shown to enhance the binding of caspase-8 to the Fas-associated death domain (FADD) in the presence of TRAIL. nih.gov This enhanced binding promotes the formation of the death-inducing signaling complex (DISC), a critical step in the activation of caspase-8 and the initiation of the apoptotic cascade.

The cellular FLICE-like inhibitory protein (cFLIP) is a key regulator of caspase-8 activation. By competing with pro-caspase-8 for binding to FADD, cFLIP can inhibit apoptosis. While direct studies on the interaction between this compound and cFLIP are limited, the observed enhancement of caspase-8 binding to FADD suggests that the compound may shift the balance within the DISC towards a pro-apoptotic state, potentially by facilitating the recruitment of pro-caspase-8 over cFLIP.

Given that this compound is a known calmodulin antagonist, its effects on intracellular calcium signaling have been a subject of investigation. A study utilizing the HA22/VGH human hepatoma cell line examined the effect of Fluphenazine-N-chloroethane on calcium ion movement. nih.gov The findings indicated that within a concentration range of 2 to 100 µM, the compound did not affect the intracellular calcium levels in these cells. nih.gov This suggests that in this particular cell line and experimental conditions, the cellular effects of Fluphenazine-N-chloroethane are likely independent of alterations in calcium ion channels.

Studies on Volume-Dependent Taurine (B1682933) Release from Cultured Astrocytes

In studies on cultured astrocytes, this compound has been instrumental in elucidating the role of calmodulin in the regulation of cell volume. Astrocytes, when exposed to hypotonic conditions or high concentrations of potassium, undergo swelling and subsequently release organic osmolytes, such as taurine, to restore their volume. This process is known as regulatory volume decrease (RVD).

Research has shown that the release of taurine under these conditions is a calcium-dependent process involving calmodulin. The application of this compound to cultured astrocytes has been demonstrated to potently inhibit this volume-dependent taurine release. For instance, at a concentration of 25 μM, fluphenazine, the parent compound of this compound, produced a significant, over 80%, and irreversible inhibition of swelling-induced taurine efflux. nih.gov This irreversible effect is consistent with its known action as an irreversible calmodulin inhibitor. nih.govnih.gov

These findings suggest that a minimal basal intracellular calcium concentration and the subsequent activation of calmodulin are necessary steps for the volume-dependent release of taurine from astrocytes. nih.govnih.gov The irreversible nature of the inhibition by fluphenazine and its derivatives provides strong evidence for the direct involvement of calmodulin in the signaling cascade leading to taurine release during RVD. nih.gov

Table 1: Effect of Fluphenazine on Swelling-Induced Taurine Release in Cultured Astrocytes

CompoundConcentration (μM)Inhibition of Taurine Release (%)Reversibility
Fluphenazine25>80Irreversible

Isolated Tissue and Organ Bath Preparations

This compound has been employed in studies using isolated arterial preparations to investigate the role of calmodulin in vasoconstriction. The human radial artery, often used as a bypass graft in coronary artery surgery, is known to be susceptible to vasospasm. Understanding the mechanisms of its contraction is therefore of significant clinical interest.

In organ bath experiments, pretreatment of human radial artery rings with fluphenazine has been shown to significantly suppress vasoconstriction induced by a variety of agonists. nih.gov This includes both receptor-dependent agonists, such as angiotensin II and vasopressin, and receptor-independent depolarization induced by high concentrations of potassium chloride (KCl). nih.gov

The inhibitory effect of fluphenazine was observed as a reduction in the maximal contractile response to these agents, without a significant change in the agonist concentration required to produce a half-maximal response (EC50). nih.gov This non-competitive antagonism is characteristic of an irreversible inhibitor acting downstream in the signaling pathway, consistent with the blockade of calmodulin, which is a crucial component of the calcium-dependent activation of myosin light chain kinase and subsequent smooth muscle contraction.

Table 2: Effect of Fluphenazine Pretreatment on Vasoconstriction in Human Radial Artery

AgonistReceptor TypeReduction in Maximal Response (%)
Angiotensin IIReceptor-Dependent42 ± 19
VasopressinReceptor-Dependent35 ± 8
KClReceptor-Independent48 ± 15

Investigation of Smooth Muscle Cell Protein Inactivation and Recovery

The utility of this compound in research stems from its ability to irreversibly inactivate calmodulin. In smooth muscle cells, the contraction is primarily regulated by the phosphorylation of the myosin light chain, a process catalyzed by the calcium-calmodulin-dependent myosin light chain kinase (MLCK). By irreversibly binding to and inactivating calmodulin, this compound effectively prevents the activation of MLCK, thereby inhibiting smooth muscle contraction.

Studies have demonstrated that preincubation of smooth muscle tissue with fluphenazine leads to a time-dependent inhibition of both isometric tension development and the phosphorylation of the myosin light chain. This indicates a direct link between the inactivation of calmodulin and the reduction in the contractile response.

Due to the irreversible nature of the binding of this compound to calmodulin, the recovery of smooth muscle cell protein function is not readily achieved through simple washout of the compound. The covalent bond formed between the inhibitor and the protein is stable, leading to a long-lasting or permanent inactivation of the affected calmodulin molecules. Consequently, the restoration of normal cellular function would necessitate the de novo synthesis of new calmodulin protein. This process of protein synthesis and turnover would occur over a much longer timescale than the rapid reversal seen with competitive, reversible inhibitors. Therefore, in experimental settings, the effects of this compound are considered essentially permanent for the duration of a typical acute experiment.

Preclinical Animal Models for Mechanistic Research

D2 Receptor Inactivation and Behavioral Correlates in Murine Models

In murine models, Fluphenazine-N-2-chloroethane is a potent and relatively selective irreversible antagonist of D2 receptors. caymanchem.comglpbio.com Studies have shown that it can inactivate approximately 90% of D2 receptors in mice within four hours of administration. caymanchem.comglpbio.com This inactivation is a key event that leads to observable behavioral changes, providing a model to study the effects of dopamine (B1211576) system disruption.

A significant and measurable effect of D2 receptor inactivation by this compound in mice is the induction of catalepsy. caymanchem.comglpbio.comcaymanchem.comtargetmol.com This state of muscular rigidity and immobility is a well-established pharmacological indicator of dopamine receptor blockade. The ability of this compound to produce a marked and long-lasting cataleptic state makes it a useful compound for investigating the neural pathways involved in this behavioral phenomenon. nih.gov Research has shown that this induced catalepsy can be antagonized by certain compounds, further elucidating the involvement of various neurotransmitter systems. nih.gov

Research in supersensitive mice, often created through unilateral 6-hydroxydopamine-induced lesions of the striatum, provides further insights into the actions of this compound. iaea.orgnih.gov In these models, the compound has been shown to block apomorphine-induced rotational behavior. nih.gov Apomorphine (B128758) is a dopamine agonist, and its ability to induce turning behavior is a measure of dopamine receptor sensitivity.

Studies have demonstrated that this compound is significantly more potent at inhibiting D2-mediated behaviors than D1-mediated ones. iaea.org For instance, it inhibits LY 171555-induced (a D2 agonist) rotational behavior at doses tenfold lower than those needed to block rotations induced by the D1 agonist SKF 38393. iaea.org This selectivity is also reflected in binding assays, where it inhibits the binding of the D2 ligand [3H]spiroperidol at concentrations tenfold lower than those required to inhibit the binding of the D1 ligand [3H]SCH 23390. iaea.org

Interestingly, the behavioral effects of this compound can be more prolonged than its direct impact on receptor binding. One study found that while half-maximum recovery of apomorphine-induced rotational behavior occurred four days after a single injection of the compound, the binding of [3H]spiroperidol returned to normal within one day. nih.gov This suggests a complex relationship between receptor occupancy and the functional recovery of the dopamine system.

ParameterFindingReference
D2 Receptor Inactivation~90% inactivation in mice within 4 hours. caymanchem.comglpbio.com
Catalepsy InductionA marked and long-lasting pharmacological effect. caymanchem.comglpbio.comcaymanchem.comtargetmol.comnih.gov
Apomorphine-Induced Rotational BehaviorBlocked by prior administration of this compound. nih.gov
D2 vs. D1 Receptor Potency (Behavioral)~10-fold more potent at inhibiting D2-mediated behavior. iaea.org
D2 vs. D1 Receptor Potency (Binding)~10-fold more potent at displacing D2 vs. D1 ligands. iaea.org
Behavioral Recovery vs. Receptor Binding RecoveryHalf-maximum behavioral recovery took 4 days, while full receptor binding recovery occurred in 1 day. nih.gov

Biochemical Marker Analysis in Animal Brain Regions

The irreversible blockade of D2 receptors by this compound triggers a cascade of biochemical changes in various brain regions, particularly the striatum. In rat models, repeated treatment with the compound leads to a significant increase in the expression of D2 dopamine receptor mRNA and proenkephalin mRNA. nih.gov Conversely, the same treatment results in a decrease in D1 dopamine receptor mRNA. nih.gov

Acute administration (3 hours) of this compound, however, does not produce significant changes in D1 or D2 dopamine receptor mRNAs, suggesting that these alterations are a compensatory response to prolonged receptor blockade. nih.gov The upregulation of proenkephalin mRNA, which is more than twofold after repeated treatment, is accompanied by a reduction in mu- and delta-opioid receptors in the striatum. nih.gov

In rats that have developed tolerance to fluphenazine (B1673473) decanoate, a long-acting form of fluphenazine, a supersensitivity to apomorphine develops in the striatum during withdrawal. nih.gov This is characterized by changes in dopamine metabolites like DOPAC and HVA in brain regions including the mesocortical, mesolimbic, and nigrostriatal systems. nih.gov These findings highlight the intricate feedback mechanisms within the dopaminergic and related systems in response to sustained D2 receptor antagonism.

Biochemical MarkerEffect of Repeated Fluphenazine-N-mustard Treatment in Rat StriatumReference
D2 Dopamine Receptor mRNAStatistically significant increase. nih.gov
D1 Dopamine Receptor mRNAStatistically significant decrease. nih.gov
Proenkephalin mRNAMore than a 2-fold increase. nih.gov
Mu- and Delta-Opioid ReceptorsSignificant decreases. nih.gov

Structure Activity Relationship Sar and Computational Studies

SAR Analysis of Fluphenazine-N-2-chloroethane and Related Derivatives

The chemical structure of this compound is central to its biological activity. It consists of a phenothiazine (B1677639) ring system with a trifluoromethyl group, similar to fluphenazine (B1673473), but is modified with a 4-(2-chloroethyl)-1-piperazinyl]propyl side chain. caymanchem.com This modification is the key to its distinct pharmacological profile.

The defining feature of this compound is the alkylating chloroethylamine chain. glpbio.com This moiety transforms the reversible antagonism of the parent compound, fluphenazine, into an irreversible one by forming a stable covalent bond with nucleophilic residues at the target protein's binding site. This covalent interaction leads to prolonged and often permanent inactivation of the protein.

The compound demonstrates relative selectivity as an irreversible antagonist for D2 dopamine (B1211576) receptors, with an in vitro IC₅₀ value of 100 nM. glpbio.com Studies in mice have shown that it can inactivate approximately 90% of D2 receptors within four hours of administration. glpbio.com The irreversible nature of this binding makes this compound a powerful tool for studying the physiological roles of D2 receptors, as it allows for their functional knockout without genetic manipulation. The chloroethylamine group is also responsible for the irreversible inhibition of other targets, such as calmodulin, albeit at higher concentrations. glpbio.com

Fluphenazine and its derivatives are known inhibitors of calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular signaling pathways. nih.gov While fluphenazine inhibits calmodulin reversibly, this compound acts as a potent, irreversible calmodulin antagonist. glpbio.com Research indicates that the mustard derivative's anticalmodulin activity is mechanistically distinct from its parent compound; it irreversibly antagonizes the ability of calmodulin to activate cyclic nucleotide phosphodiesterase. This irreversible inhibition is partially dependent on the presence of calcium.

The core phenothiazine structure is crucial for binding to calmodulin. The trifluoromethyl group on the phenothiazine ring is known to increase the efficacy of the drug. researchgate.net The piperazine (B1678402) side chain facilitates the correct positioning of the molecule within the calmodulin binding pocket. The key differentiator, the chloroethylamine group, then allows for the formation of a covalent adduct, leading to irreversible inactivation. The concentration required for irreversible calmodulin inhibition (IC₅₀ = 10 µM) is significantly higher than that for D2 receptor antagonism, indicating a degree of selectivity in its action. glpbio.com

Table 1: In Vitro Inhibitory Concentrations of this compound
TargetInhibitory Concentration (IC₅₀)Type of InhibitionReference
Dopamine D2 Receptor100 nMIrreversible glpbio.com
Calmodulin10 µMIrreversible glpbio.com

The unique properties of this compound have inspired the design of other analogs and probes. By modifying the core structure or the reactive moiety, researchers can tune the compound's selectivity, potency, and intended application. For instance, the "mustard derivative" of fluphenazine has been noted for its cytotoxic potential in cancer cell lines, a property linked to its ability to inhibit calmodulin and potentially other targets like protein phosphatase 2A (PP2A). nih.gov

The development of such derivatives aims to create tools for specific research purposes, such as probes to label and identify binding partners or potential therapeutic agents with enhanced selectivity for a particular target. Studies on other phenothiazine analogs have shown that modifications can lead to varied biological activities, including altered anti-multidrug resistance (MDR) effects or different target engagement profiles. researchgate.net These studies underscore the principle that the phenothiazine scaffold is a versatile platform for developing targeted covalent inhibitors. nih.govnih.gov

Computational Chemistry and Molecular Modeling

Computational techniques are invaluable for elucidating the interactions between small molecules like this compound and their protein targets at an atomic level. Methods such as molecular docking and molecular dynamics simulations provide insights that are often difficult to obtain through experimental means alone.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. ekb.egresearchgate.net For this compound, docking simulations can be employed to model its initial, non-covalent binding to targets like the D2 dopamine receptor and calmodulin.

Docking studies on related phenothiazine derivatives have successfully predicted their binding modes within various protein pockets, such as BCL-2 and caspase-3. frontiersin.orgresearchgate.net These studies typically show that the tricyclic phenothiazine ring engages in hydrophobic interactions and π-π stacking with aromatic residues in the binding site, while the side chain forms hydrogen bonds and electrostatic interactions. nih.govfrontiersin.org

In the case of this compound, docking would first predict the most stable non-covalent pose within the binding site. This initial complex is crucial, as the proximity and orientation of the chloroethylamine "warhead" to a suitable nucleophilic amino acid residue (like cysteine, lysine (B10760008), or histidine) on the protein are prerequisites for the subsequent irreversible reaction. For example, a study on the interaction between calmodulin and cFLIP was prompted by the finding that this compound inhibited this protein-protein binding, suggesting a direct or allosteric interaction that could be modeled. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. frontiersin.org For this compound, MD simulations can be used to assess the stability of the initial non-covalent docked complex and to model the process of covalent bond formation. nih.govfrontiersin.org

MD simulations of phenothiazine derivatives complexed with proteins have been used to evaluate the stability of the binding pose and the flexibility of the protein-ligand complex. frontiersin.orgnih.gov For an irreversible inhibitor, the simulation can help understand how the protein environment influences the reactivity of the chloroethylamine group.

Advanced computational methods have been developed specifically to model the kinetics of irreversible covalent inhibitors. acs.orgnih.gov These approaches often combine quantum mechanics (QM) to model the chemical reaction of the covalent bond formation with molecular mechanics (MM) to represent the larger protein environment (QM/MM methods). Such methods can calculate the energy barrier of the reaction, providing insights into the rate of inactivation (k_inact). acs.org By simulating the entire process, from initial binding to covalent linkage, researchers can gain a comprehensive understanding of the structural and energetic determinants of irreversible inhibition by this compound.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools for predicting the reactivity of molecules. researchgate.netbohrium.com These methods provide insights into the electronic structure and properties of a compound, allowing for the identification of reactive sites. For phenothiazine derivatives, DFT-based descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various electronic parameters are calculated to predict their chemical behavior. researchgate.netsamipubco.com

Studies on various phenothiazine compounds show that a smaller HOMO-LUMO energy gap is associated with higher chemical reactivity, indicating a greater ease of charge transfer within the molecule. samipubco.combohrium.com While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles derived from related phenothiazine structures are applicable. The phenothiazine nucleus itself is redox-active and can be a site of metabolic activity, such as S-oxidation. mdpi.comrsc.org

However, the most significant feature for covalent binding in this compound is the electrophilic 2-chloroethyl group. Quantum chemical calculations would focus on the molecular electrostatic potential (MEP) and atomic charges of this moiety. The carbon atom bonded to the chlorine atom is expected to be electron-deficient (electrophilic) due to the electron-withdrawing nature of the chlorine. This electrophilicity makes it a prime target for attack by nucleophilic residues in biological molecules, such as the thiol group of cysteine in proteins or nitrogen atoms in DNA bases. The reactivity is further enhanced by the potential formation of a highly reactive aziridinium (B1262131) ion intermediate, a common mechanism for nitrogen mustards.

Table 1: Key DFT-Based Reactivity Descriptors and Their Significance for Predicting Reactivity.

DescriptorSignificancePredicted Relevance for this compound
EHOMO (Highest Occupied Molecular Orbital Energy)Indicates the ability to donate an electron. Higher values suggest greater electron-donating capacity.The phenothiazine ring system would be the primary electron-donating region. researchgate.net
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Indicates the ability to accept an electron. Lower values suggest greater electron-accepting capacity.The LUMO is likely localized on the chloroethylamine side chain, indicating its electrophilic nature. samipubco.com
HOMO-LUMO Energy Gap (ΔE)Represents chemical reactivity and stability. A smaller gap signifies higher reactivity. samipubco.comThe presence of the reactive chloroethyl group likely results in a moderate to small energy gap, enhancing overall reactivity.
Molecular Electrostatic Potential (MEP)Maps the charge distribution to identify nucleophilic (negative potential) and electrophilic (positive potential) sites. bohrium.comPositive potential would be concentrated around the CH2Cl group, confirming it as the site for nucleophilic attack.
Chemical Hardness (η)Measures resistance to change in electron distribution. Lower hardness indicates higher reactivity. samipubco.comExpected to have low chemical hardness due to the reactive alkylating group.

In Silico Approaches for Predicting Covalent Adduct Formation

The propensity of this compound to form covalent adducts is a central aspect of its biological activity, leading to irreversible inhibition of its targets. researchgate.net In silico methods provide a framework for predicting this covalent binding potential without the need for extensive experimental testing.

A primary in silico tool is the use of "structural alerts," which are specific molecular substructures known to be associated with toxicity or reactivity. researchgate.netljmu.ac.uk The N-2-chloroethyl group in this compound is a well-recognized structural alert for alkylating agents. This feature immediately flags the compound as potentially reactive and capable of forming covalent adducts with biological nucleophiles.

Computational models have been developed to predict the metabolic bioactivation of drugs and the subsequent reactivity of the metabolites. nih.gov For this compound, the parent compound itself is the primary reactive species. In silico systems can model its interaction with biological macromolecules. These approaches often involve several steps:

Identification of Reactive Sites: As discussed with quantum chemical methods, the electrophilic carbon of the chloroethyl group is identified as the primary reactive site.

Prediction of Metabolites: While the parent compound is reactive, metabolic prediction tools like BioTransformer can be used to assess if metabolic alterations, for instance at the phenothiazine core, could modify the compound's reactivity. chemrxiv.org

Docking and Reaction Modeling: Molecular docking simulations can predict how this compound binds to a target protein's active site. oup.com Following non-covalent docking, more advanced computational techniques can model the covalent reaction itself, predicting the feasibility and geometry of the adduct formed with specific amino acid residues, most commonly cysteine or histidine.

Adductomics Databases and Prediction: The field of adductomics uses mass spectrometry to identify protein adducts. Computational tools can aid this process by predicting the mass shifts that would occur upon covalent modification, helping to identify adducts in experimental data. nih.gov

Table 2: In Silico Approaches for Predicting Covalent Adduct Formation.

In Silico ApproachPrediction GoalApplication to this compound
Structural Alert AnalysisIdentify molecular substructures known to be reactive or toxic.The N-2-chloroethyl group is a known alert for alkylating agents, predicting high potential for covalent binding. researchgate.net
Metabolite Prediction SoftwarePredict the structures of potential metabolites.Can predict potential S-oxidation or hydroxylation on the phenothiazine ring, assessing if metabolism alters reactivity. mdpi.comnih.gov
Covalent DockingModel the non-covalent binding and subsequent covalent reaction between a ligand and a target protein.Can be used to predict which nucleophilic residues (e.g., Cys, His) in a target protein are most likely to be alkylated.
Reactivity ModelsQuantify the likelihood of a chemical reacting with biological nucleophiles like glutathione (B108866) or protein residues. nih.govWould predict a high reactivity score for the chloroethyl moiety towards nucleophilic attack.
Quantitative Structure-Activity Relationship (QSAR)Relate chemical structure to biological activity or toxicity.Models built for alkylating agents could predict the covalent binding potency of the compound based on its structural features.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples (e.g., HPLC, LC-MS/MS)

The purity and quantification of Fluphenazine-N-2-chloroethane in research settings are critical for ensuring the validity of experimental results. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound, with research-grade samples typically achieving a purity of ≥95% or ≥98.0% as determined by HPLC. glpbio.compharmaron.com While specific chromatograms for this exact compound are proprietary, the general approach involves using a reversed-phase column with a suitable mobile phase, likely a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, to separate the main compound from any impurities or degradation products.

For more detailed analysis and quantification, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is employed. These techniques offer high sensitivity and selectivity. For instance, LC-MS has been utilized to identify the structures of various phenothiazine (B1677639) derivatives. nih.gov In a typical LC-MS/MS workflow, the compound is first separated chromatographically and then ionized (e.g., via electrospray ionization - ESI) and detected by the mass spectrometer. This allows for both the confirmation of the compound's identity based on its mass-to-charge ratio (m/z) and its precise quantification. pharmaron.com The analytical support for radiolabeling studies of complex molecules frequently relies on HPLC and LC-MS/MS for determining both radiochemical and chemical purity. pharmaron.com

Table 1: Chromatographic Purity Data for Fluphenazine (B1673473) Derivatives

CompoundTechniqueReported PuritySource
This compoundNot Specified (likely HPLC)≥95% glpbio.com
Fluphenazine dihydrochlorideHPLC≥98.0% pharmaron.com
Peptide for Calmodulin Binding StudyHPLC98% mdpi.com

Spectroscopic Methods for Structural Elucidation of Covalent Adducts

Spectroscopic methods are indispensable for confirming the structure of this compound and elucidating the nature of its covalent adducts with target proteins like calmodulin.

UV/Visible Spectroscopy: Ultraviolet-visible (UV/Vis) spectroscopy provides basic structural information related to the compound's chromophores. For this compound hydrochloride, characteristic maximum absorbance (λmax) values are observed at 257 nm and 307 nm. caymanchem.comglpbio.com These peaks are associated with the electronic transitions within the phenothiazine ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed structural analysis. For phenothiazine derivatives, both ¹H NMR and ¹³C NMR are used to confirm the molecular structure. nih.gov Studies on related phenothiazines have detailed the characteristic carbon-fluorine couplings that arise from the trifluoromethyl (-CF3) group, which is also present in this compound. nih.gov

Furthermore, advanced NMR techniques are used to study the covalent adducts formed between this compound and its protein targets. Methods like 2D ¹H, ¹⁵N-HSQC are used to monitor changes in the chemical environment of the protein's amino acids upon binding. nih.gov By using isotopically labeled protein (e.g., ¹⁵N, ¹³C-calmodulin), researchers can track specific chemical shift perturbations in the protein's NMR spectrum upon the addition of the ligand, identifying the binding site. nih.gov Transferred Nuclear Overhauser Effect (trNOE) experiments can reveal the conformation of the bound ligand. nih.gov These methods provide direct evidence of adduct formation and characterize the interaction site at an atomic level.

Table 2: Spectroscopic Data for this compound

TechniqueParameterObserved ValueSource
UV/Vis Spectroscopyλmax257, 307 nm caymanchem.comglpbio.com
NMR SpectroscopyMethodology for Adducts¹H, ¹⁵N-HSQC; Triple Resonance Experiments nih.gov

Radiochemical Techniques for Synthesis and Application of Labeled Probes

The use of labeled probes is essential for studying the distribution, metabolism, and target engagement of this compound in biological systems.

Radiolabeling for Metabolic and Distribution Studies: While specific synthesis of radiolabeled this compound is not detailed in publicly available literature, general methods for labeling complex molecules with isotopes like Carbon-14 (¹⁴C) or Tritium (³H) are well-established. pharmaron.com A potential strategy for ¹⁴C-labeling would involve introducing the isotope at a metabolically stable position within the molecule, for example, in the propyl chain or the phenothiazine core. pharmaron.compillbuys.com The synthesis would require a custom-designed route starting from a simple ¹⁴C-labeled precursor. The final radiolabeled compound would be purified using radio-HPLC, and its specific activity and radiochemical purity would be determined. pharmaron.comnih.gov Such radiolabeled probes are invaluable for quantitative tissue distribution studies using techniques like autoradiography and for pharmacokinetic studies that track the compound and its metabolites over time. researchgate.net

Non-Radioactive Labeling for In Vivo Imaging: The presence of a trifluoromethyl (-CF3) group in the structure of this compound provides an intrinsic label for Fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI). nih.govnih.gov ¹⁹F MRI is a non-invasive imaging technique that can localize and quantify fluorinated drugs in vivo without the need for ionizing radiation. nih.govresearchgate.net This technique could be applied to track the biodistribution of this compound, particularly its penetration across the blood-brain barrier, which is a key characteristic for CNS-acting drugs. nih.gov

Bioanalytical Method Development for In Vitro and Preclinical Samples

A variety of bioanalytical methods have been developed to characterize the activity of this compound in vitro and in preclinical models. These assays are crucial for understanding its mechanism of action.

Cytotoxicity and Proliferation Assays: The effect of the compound on cell viability is commonly assessed using colorimetric assays like the MTT assay, which measures mitochondrial metabolic activity. researchgate.net In studies on human breast cancer cell lines, MTT assays were used to determine the cytotoxic effects after 24, 48, and 144 hours of exposure. researchgate.net Cell proliferation can also be monitored in real-time using live-content imaging systems that quantify cell count over time. sigmaaldrich.com

Apoptosis Assays: To determine if cell death occurs via apoptosis, researchers use methods such as Annexin V and propidium (B1200493) iodide staining followed by flow cytometry. nih.gov Another common method is the Caspase 3/7 activation assay, where a reagent becomes fluorescent upon cleavage by active caspases, which can be quantified using plate readers or automated imaging systems. nih.govsigmaaldrich.com

Target Engagement and Binding Assays: Since this compound irreversibly binds to its targets, assays that confirm this engagement are critical. Fluorescence anisotropy is a technique used to measure the binding affinity between the compound and its target protein, such as calmodulin. medchemexpress.com In vitro pull-down assays followed by Western blotting can also be used to demonstrate the interaction between the compound (or its target) and other proteins in a signaling complex. mdpi.com For instance, studies showed that this compound enhances the binding of caspase-8 to FADD, a key step in apoptosis induction. nih.govcaymanchem.com

Table 3: Common Bioanalytical Assays for this compound Research

Assay TypeSpecific MethodPurposeSource
CytotoxicityMTT AssayQuantify cell death/viability researchgate.net
ApoptosisAnnexin V/Propidium Iodide StainingDetect and quantify apoptotic cells nih.gov
ApoptosisCaspase 3/7 Activation AssayMeasure executioner caspase activity sigmaaldrich.com
Target BindingFluorescence AnisotropyDetermine binding properties to target proteins medchemexpress.com
Protein InteractionPull-down Assay / Western BlotAnalyze changes in protein-protein interactions mdpi.com
Kinase ActivityZ'-LYTE™ Kinase AssayMeasure inhibition of specific kinases sigmaaldrich.com

Role As a Chemical Probe and Tool in Advanced Research

Utility in Affinity Labeling and Proteomics for Target Identification

The capacity of Fluphenazine-N-2-chloroethane (FNM) to form covalent bonds makes it an exemplary tool for affinity labeling, a powerful technique to identify and characterize the binding partners of a molecule within a complex biological sample. caymanchem.comsigmaaldrich.com In this approach, the reactive probe binds irreversibly to its target protein. This stable linkage allows the protein-probe complex to be isolated from a cell lysate or tissue homogenate and identified using proteomic methods, such as mass spectrometry. iu.edu

The chloroethylamine group of FNM acts as an electrophile, reacting with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) located within or near its binding site on a target protein. This irreversible interaction overcomes the limitations of traditional reversible ligands, which can dissociate from their targets during purification processes.

Research findings have established FNM's primary targets through this mechanism:

Dopamine (B1211576) D2 Receptors: FNM is a relatively selective and irreversible antagonist of D2 receptors. caymanchem.comglpbio.comglpbio.com This specificity allows researchers to "tag" the D2 receptor population for quantification and identification.

Calmodulin (CaM): At higher concentrations, FNM also acts as a potent irreversible inhibitor of calmodulin, a ubiquitous calcium-binding protein. caymanchem.comglpbio.comglpbio.commedchemexpress.com This has enabled its use in identifying calmodulin as a key interaction partner and in studying the downstream consequences of its inhibition.

The irreversible nature of FNM's binding is a cornerstone of its utility in chemical proteomics. Once the target is covalently labeled, it can be enriched and subjected to enzymatic digestion and mass spectrometry to not only identify the protein but also to pinpoint the specific amino acid residues involved in the binding, providing high-resolution information about the interaction site. d-nb.info

Application in Mapping Ligand Binding Sites on Receptors and Enzymes

Mapping the precise location where a ligand binds to a receptor or enzyme is crucial for understanding its mechanism of action and for the rational design of new therapeutic agents. nih.govplos.org this compound serves as an effective molecular ruler for this purpose due to its irreversible and selective binding.

By covalently occupying the binding pocket, FNM permanently labels the site. Subsequent enzymatic digestion of the receptor-FNM complex and analysis by mass spectrometry can identify the peptide fragment—and often the exact amino acid—that has been alkylated. plos.org This provides direct evidence of the spatial location of the binding pocket.

Target ProteinPotency (IC50)Type of InhibitionSource(s)
Dopamine D2 Receptor 100 nMIrreversible Antagonist caymanchem.comglpbio.comglpbio.com
Calmodulin (CaM) 10 µMIrreversible Inhibitor caymanchem.comglpbio.comglpbio.com

Furthermore, FNM can be used in "protection" experiments to map binding sites. In this experimental design, the target protein is first incubated with FNM, which irreversibly occupies its binding site. Then, a less specific, reactive labeling agent, such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), is introduced. jneurosci.org The binding site of FNM will be "protected" from modification by EEDQ, whereas other reactive sites on the protein will be modified. By comparing the modification patterns of the protein in the presence and absence of FNM, researchers can infer the location of the FNM binding site. This approach has been instrumental in characterizing the ligand-binding domains of dopamine receptors. jneurosci.org

Development of Fluorescent or Photoaffinity Probes based on this compound

While this compound is a powerful affinity label, its utility could be expanded by incorporating additional functionalities, such as fluorescent tags or photo-labile groups. nih.govmdpi.com

Fluorescent Probes: A fluorescent derivative of FNM could be synthesized by attaching a fluorophore to a part of the molecule that is not critical for receptor binding, such as the piperazine (B1678402) ring. Such a probe would allow for the direct visualization of its target receptors in cells and tissues using fluorescence microscopy. This would enable real-time tracking of receptor localization, trafficking, and dynamics without the need for antibodies or genetically encoded tags.

Photoaffinity Probes: Photoaffinity labeling is a sophisticated technique in chemical biology where a probe is activated by light to form a highly reactive intermediate that covalently crosslinks to its binding partner. d-nb.infochomixbio.comenamine.net A photoaffinity probe based on FNM could be created by replacing the chloroethyl group with a photoreactive moiety, such as a diazirine or benzophenone. enamine.netsemanticscholar.org This would provide temporal control over the covalent labeling event; the probe would first bind reversibly to its target, and only upon UV irradiation would the covalent linkage be formed. This approach minimizes non-specific labeling that can occur with constitutively reactive probes.

While the synthesis of such second-generation probes based on the FNM scaffold is not yet widely reported in the literature, their potential is significant. They would combine the established targeting specificity of fluphenazine (B1673473) with the advanced capabilities of fluorescence imaging and temporally controlled photo-crosslinking, opening new avenues for studying receptor biology with higher precision. nih.govchomixbio.com

Use in Investigating Receptor Dynamics and Intracellular Signaling Pathways

The ability of this compound to permanently and selectively inactivate a population of receptors makes it an invaluable tool for studying receptor dynamics and the signaling cascades they control.

Receptor Dynamics: Unlike reversible antagonists, which can dissociate, FNM provides a method to permanently remove a set of receptors from the functional pool. sigmaaldrich.comresearchgate.net Studies have shown that a single treatment with FNM can inactivate approximately 90% of D2 receptors in vivo. caymanchem.comglpbio.com This allows researchers to study the rate at which new receptors are synthesized and inserted into the cell membrane (receptor repopulation) to restore normal function. researchgate.net This process is fundamental to understanding how cells adapt to long-term drug exposure and the underlying mechanisms of receptor homeostasis.

Intracellular Signaling Pathways: FNM has been instrumental in dissecting the roles of its target proteins in complex signaling networks.

Dopamine Signaling: By irreversibly blocking D2 receptors, FNM helps elucidate their specific contributions to dopamine-mediated behaviors and signaling pathways, distinguishing their roles from those of other dopamine receptor subtypes like D1. jneurosci.orgnih.gov

Calmodulin-Dependent Signaling: Calmodulin is a critical transducer of calcium signals, affecting a myriad of cellular processes. physiology.org FNM's irreversible inhibition of calmodulin has been used to probe its role in various pathways. caymanchem.comglpbio.comglpbio.com A notable example is in cancer cell apoptosis. Research has shown that FNM can sensitize lung cancer cells to apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.gov This effect is achieved by modulating key signaling nodes:

It enhances the binding of caspase-8 to the Fas-associated death domain (FADD). nih.gov

It inhibits the phosphorylation of AKT, a crucial pro-survival kinase. nih.gov

These actions collectively lower the threshold for apoptosis, demonstrating a clear link between calmodulin function and cancer cell survival pathways. nih.govplos.org

Affected Pathway/ProcessEffect of FNMResearch ContextSource(s)
Dopamine Receptor Turnover Allows for the study of receptor repopulation after irreversible blockade.Investigating receptor dynamics in vivo. caymanchem.comresearchgate.net
TRAIL-Induced Apoptosis Sensitizes cancer cells to apoptosis.Cancer biology, intracellular signaling. caymanchem.comglpbio.comglpbio.comnih.gov
AKT Phosphorylation Inhibits AKT phosphorylation.Cancer cell survival signaling. nih.gov
Caspase-8 Activity Enhances binding to FADD complex.Apoptotic signaling cascade. nih.govplos.org

Through these applications, this compound has proven to be more than just a pharmacological agent; it is a sophisticated chemical tool that provides unique insights into the fundamental processes of receptor biology and cellular communication.

Future Research Directions and Emerging Applications

Exploration of Novel Biological Targets Amenable to Irreversible Modulation

The primary utility of Fluphenazine-N-2-chloroethane lies in its ability to form covalent bonds with its biological targets, thereby permanently inactivating them. While its parent compound, fluphenazine (B1673473), is known to interact with dopamine (B1211576) and serotonin (B10506) receptors, the introduction of the reactive chloroethane (B1197429) moiety allows for the exploration of a wider range of potential binding partners. Future research will likely focus on identifying these novel targets through advanced proteomic techniques.

One promising approach involves using this compound as a chemical probe in activity-based protein profiling (ABPP). This technique would allow researchers to identify proteins that are covalently labeled by the compound in complex biological samples, such as cell lysates or even living organisms. By comparing the protein labeling patterns of this compound with those of a non-reactive control compound, specific targets can be identified and subsequently validated. The identification of novel, druggable targets could have significant implications for the treatment of a variety of disorders, potentially extending beyond the traditional scope of antipsychotic medications.

Development of Advanced Irreversible Probes for Mechanistic Studies

The unique properties of this compound make it an ideal starting point for the development of more sophisticated chemical probes. These advanced probes could be designed to incorporate reporter tags, such as fluorophores or biotin, allowing for the visualization and isolation of target proteins. Such tools would be invaluable for detailed mechanistic studies, enabling researchers to investigate the subcellular localization of target proteins, identify binding partners, and elucidate the downstream consequences of irreversible inhibition.

Furthermore, the development of "clickable" versions of this compound, which contain a bioorthogonal handle like an alkyne or azide, would facilitate their use in combination with other chemical biology techniques. These probes could be used to label and identify target proteins in living cells with high specificity and temporal control. The insights gained from these studies would provide a deeper understanding of the biological roles of the identified targets and the mechanisms by which their irreversible modulation leads to physiological effects.

Integration with Systems Biology and Omics Technologies for Comprehensive Biological Insights

To fully comprehend the biological impact of this compound, it is essential to integrate its study with systems-level approaches. The use of "omics" technologies, such as proteomics, transcriptomics, and metabolomics, will allow for a global and unbiased assessment of the cellular changes induced by the compound. For instance, quantitative proteomics could be employed to globally profile changes in protein expression and post-translational modifications following treatment with this compound.

By combining these large-scale datasets, researchers can construct comprehensive models of the cellular pathways and networks that are perturbed by the irreversible modulator. This systems-level understanding will be crucial for predicting both the on-target and off-target effects of the compound, as well as for identifying potential biomarkers of its activity. Ultimately, this integrated approach will provide a more holistic view of the compound's mechanism of action and its potential therapeutic applications.

Computational Design of Next-Generation Irreversible Modulators with Enhanced Selectivity

Computational modeling and in silico design will play a pivotal role in the development of next-generation irreversible modulators based on the this compound scaffold. Molecular docking and molecular dynamics simulations can be used to predict the binding modes of the compound with its target proteins and to understand the structural basis for its reactivity and selectivity.

This knowledge can then be used to guide the rational design of new derivatives with improved properties. For example, computational methods can be employed to optimize the linker between the fluphenazine core and the reactive chloroethane group to enhance binding affinity and selectivity for a specific target. Furthermore, quantum mechanics calculations can be utilized to fine-tune the reactivity of the electrophilic warhead, ensuring efficient covalent bond formation with the desired target while minimizing off-target reactions. Through these iterative cycles of computational design, chemical synthesis, and biological evaluation, it will be possible to develop highly selective and potent irreversible modulators for a range of therapeutic targets.

Q & A

Q. What structural features of Fluphenazine-N-2-chloroethane enable its irreversible binding to target proteins?

this compound contains an alkylating chlorethylamine chain, which facilitates covalent modification of proteins. This structural moiety allows irreversible binding to dopamine D2 receptors (D2DR) and calmodulin (CaM). To confirm irreversible binding, researchers can perform radioligand displacement assays followed by washout experiments: if receptor activity does not recover after washing, irreversible binding is inferred. Competitive antagonists (e.g., L-741,626) can serve as controls to distinguish reversible vs. irreversible mechanisms .

Q. How does this compound differentially inhibit D2 receptors and calmodulin?

The compound exhibits concentration-dependent selectivity. At lower doses (IC50 = 100 nM), it irreversibly antagonizes D2DR, while higher doses (IC50 = 10 µM) inhibit calmodulin. Methodologically, dose-response curves in vitro (e.g., receptor binding assays) and in vivo (e.g., catalepsy induction in mice) can validate this dual activity. Note that calmodulin inhibition at high doses may sensitize cancer cells to apoptosis-inducing agents like TRAIL .

Q. What experimental models are suitable for studying this compound's antipsychotic effects?

Murine models are commonly used. For example, intraperitoneal administration in mice results in ~90% D2DR inactivation within 4 hours, inducing catalepsy. Researchers should measure receptor occupancy via radioligand binding (e.g., [³H]-spiperone for D2DR) and correlate with behavioral outcomes (e.g., bar-test catalepsy scores) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reversible vs. irreversible calmodulin inhibition by this compound?

Discrepancies arise from concentration and incubation time variations. At micromolar concentrations, the compound reversibly inhibits CaM, but prolonged exposure or higher doses (>10 µM) lead to irreversible binding. To resolve this, conduct time-course experiments with varying concentrations and use fluorescence polarization assays to monitor CaM activity recovery after washout .

Q. What methodologies validate the irreversible antagonism of D2 receptors in vivo?

A two-phase approach is recommended:

  • Phase 1 (In vitro): Use [³H]-labeled D2DR ligands to measure binding kinetics. Irreversible antagonists will show non-competitive displacement.
  • Phase 2 (In vivo): Administer the compound to mice and euthanize at timed intervals. Homogenize brain tissue (e.g., striatum) to quantify residual D2DR activity via saturation binding assays. Persistent receptor inactivation confirms irreversibility .

Q. How can synergy between this compound and antifolate agents be optimized in cancer research?

In the BOT-2 breast cancer cell line, this compound enhances cytotoxicity when combined with antifolates like pemetrexed. Researchers should:

  • Use serial dilution assays (e.g., MTT) to determine individual IC50 values.
  • Apply the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy).
  • Validate apoptosis via caspase-3/7 activation assays or Annexin V staining .

Q. What pharmacokinetic factors influence this compound's efficacy in vivo?

Key considerations include:

  • Blood-brain barrier penetration: Assess via brain-to-plasma ratio measurements after systemic administration.
  • Metabolic stability: Use liver microsome assays to evaluate degradation rates.
  • Protein binding: Equilibrium dialysis can quantify free vs. bound fractions, which correlate with pharmacological activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。